2,4,6-Trimethyl-3,5-pyridinedimethanol

Description

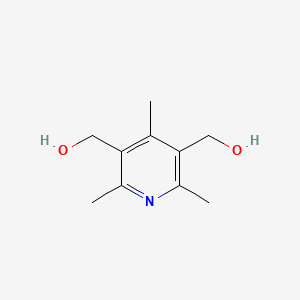

2,4,6-Trimethyl-3,5-pyridinedimethanol is a pyridine derivative featuring a central pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions and two hydroxymethyl (-CH₂OH) groups at the 3 and 5 positions. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in coordination chemistry, pharmaceutical intermediates, and materials science. The hydroxymethyl groups enhance solubility in polar solvents and enable hydrogen bonding, while the methyl groups contribute to steric hindrance and modulate reactivity.

Properties

IUPAC Name |

[5-(hydroxymethyl)-2,4,6-trimethylpyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-6-9(4-12)7(2)11-8(3)10(6)5-13/h12-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWMEGUBZXQJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1CO)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376219 | |

| Record name | 2,4,6-Trimethyl-3,5-pyridinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633318-43-1 | |

| Record name | 2,4,6-Trimethyl-3,5-pyridinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3,5-pyridinedimethanol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,6-trimethylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl groups at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3,5-pyridinedimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form methylated pyridine derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

- Oxidized derivatives such as aldehydes and carboxylic acids.

- Reduced derivatives with additional methyl groups.

- Substituted pyridine derivatives with various functional groups .

Scientific Research Applications

2,4,6-Trimethyl-3,5-pyridinedimethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3,5-pyridinedimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The following compounds share structural motifs with 2,4,6-Trimethyl-3,5-pyridinedimethanol but differ in core rings and functional groups:

Physicochemical Properties

| Property | This compound (estimated) | 2,4,6-Trimethyl-1,3-phenylenediamine | 3-[(Trimethyl-dichlorophenyl)]-hydroxymethylisoxazole |

|---|---|---|---|

| Molecular Weight | ~196.2 g/mol | 150.22 g/mol | ~300.7 g/mol |

| Solubility | High in polar solvents (e.g., water, ethanol) | Moderate in polar solvents | Low in water; soluble in chloroform, ether |

| Hydrogen Bonding | Strong (two -CH₂OH groups) | Weak (-NH₂) | Moderate (-CH₂OH) |

Biological Activity

Overview

2,4,6-Trimethyl-3,5-pyridinedimethanol is a heterocyclic compound belonging to the pyridine family. Its structure features three methyl groups and two hydroxymethyl groups attached to the pyridine ring. This unique configuration contributes to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

The compound can undergo several chemical reactions:

- Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to yield methylated pyridine derivatives.

- Substitution : The methyl groups are susceptible to substitution with various functional groups under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The hydroxymethyl groups can form hydrogen bonds with biomolecules, influencing their activity. Additionally, the hydrophobic nature of the methyl groups affects the compound's solubility and distribution within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, a related pyridine derivative was evaluated for its antibacterial properties against various Gram-positive bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity comparable to established antibiotics like linezolid. This included significant inhibition of biofilm formation, which is crucial for preventing persistent infections .

In Vitro Studies

In vitro studies have shown that modifications in the structure of pyridine derivatives can enhance their biological efficacy. Compounds with similar structural features demonstrated broad-spectrum antimicrobial activity and were effective in inhibiting biofilm formation at low concentrations. For example, a compound derived from a pyridine structure showed a minimum biofilm inhibitory concentration (MBIC) significantly lower than its minimum inhibitory concentration (MIC), indicating potent bioactivity against biofilms .

Data Table: Comparison of Biological Activities

| Compound | Antibacterial Activity | Biofilm Inhibition | Reference |

|---|---|---|---|

| This compound | Moderate | Significant | |

| Pyridine Derivative 21d | Strong | Excellent | |

| Linezolid | Strong | Moderate |

Case Studies

- Study on Antibacterial Activity : Research involving a series of pyridine derivatives demonstrated that specific modifications could lead to enhanced antibacterial properties against strains like Streptococcus pneumoniae. The study utilized time-growth kinetics to evaluate the bacteriostatic effects and found that certain compounds exhibited prolonged activity compared to traditional antibiotics .

- Biofilm Formation Inhibition : Another investigation focused on the anti-biofilm activity of pyridine derivatives revealed that some compounds could significantly reduce biofilm formation in a dose-dependent manner. The effectiveness was measured using crystal violet assays, which indicated that as the concentration of the active compound increased, biofilm formation decreased substantially .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.